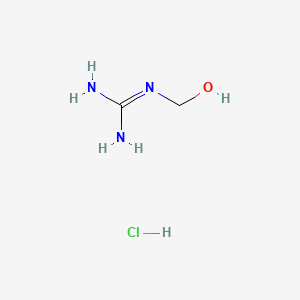
Octaaluminium zirconium pentachloride tricosahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octaaluminum zirconium pentachloride tricosahydroxide is a heterocyclic organic compound with the molecular formula Al₈Cl₅H₂₃O₂₃Zr and a molecular weight of 875.5 g/mol . This compound is known for its unique chemical structure, which includes aluminum, zirconium, chloride, and hydroxide groups. It is commonly used in various industrial and research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octaaluminum zirconium pentachloride tricosahydroxide typically involves the reaction of aluminum chloride, zirconium chloride, and water under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of octaaluminum zirconium pentachloride tricosahydroxide involves large-scale reactions in specialized reactors. The process includes the precise control of temperature, pH, and reactant concentrations to achieve high purity and yield. The compound is then purified through filtration and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Octaaluminum zirconium pentachloride tricosahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chloride and hydroxide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state aluminum and zirconium compounds, while reduction may produce lower oxidation state products .
Scientific Research Applications
Octaaluminum zirconium pentachloride tricosahydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of octaaluminum zirconium pentachloride tricosahydroxide involves its interaction with molecular targets and pathways in various systems. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can influence chemical reactions and biological processes. The specific molecular targets and pathways involved depend on the application and the system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Aluminum zirconium tetrachlorohydrex gly: Another compound with similar applications in antiperspirants and deodorants.
Aluminum zirconium octachlorohydrex gly: Known for its use in personal care products.
Aluminum zirconium trichlorohydrex gly: Used in similar applications but with different chemical properties.
Uniqueness
Octaaluminum zirconium pentachloride tricosahydroxide is unique due to its specific combination of aluminum, zirconium, chloride, and hydroxide groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
98106-54-8 |
|---|---|
Molecular Formula |
Al8Cl5H23O23Zr |
Molecular Weight |
875.5 g/mol |
IUPAC Name |
octaaluminum;zirconium(4+);pentachloride;tricosahydroxide |
InChI |
InChI=1S/8Al.5ClH.23H2O.Zr/h;;;;;;;;5*1H;23*1H2;/q8*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;+4/p-28 |
InChI Key |
ZFZQQVSKSVOKBD-UHFFFAOYSA-A |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



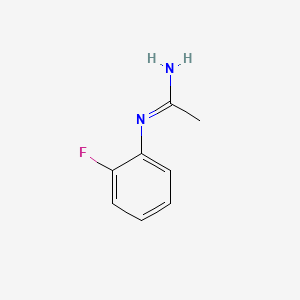
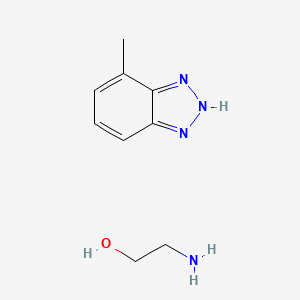

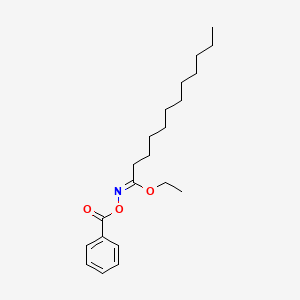

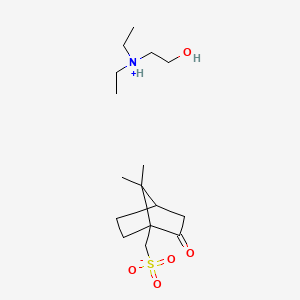

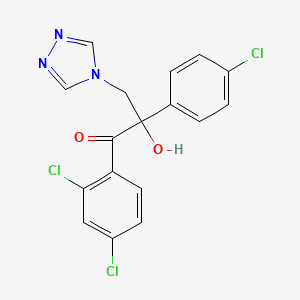
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
